2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro, indolinylsulfonyl, and methylbenzenesulfonamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Sulfonylation: Addition of the sulfonyl group to the indoline moiety.
Coupling Reaction: Linking the indolinylsulfonyl group to the chlorinated benzene ring.
The reaction conditions may vary, but common reagents include chlorinating agents (e.g., thionyl chloride), sulfonylating agents (e.g., sulfonyl chlorides), and coupling catalysts (e.g., palladium catalysts).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the indoline moiety to its corresponding oxo derivative.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzenesulfonamides.
Scientific Research Applications
2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- 2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c1-12-10-17(15(19)11-14(12)18)27(24,25)20-7-9-26(22,23)21-8-6-13-4-2-3-5-16(13)21/h2-5,10-11,20H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSKWXUHEJICHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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